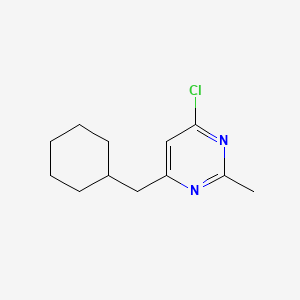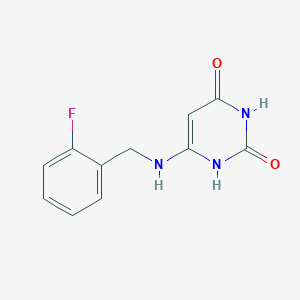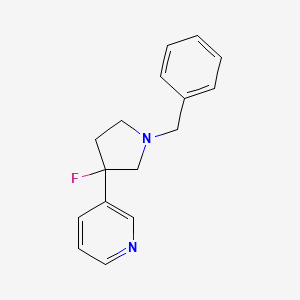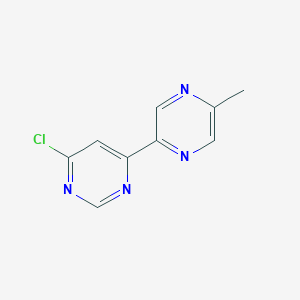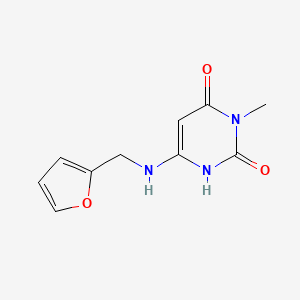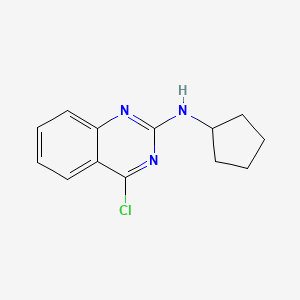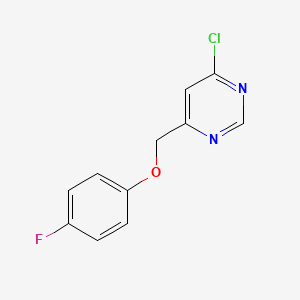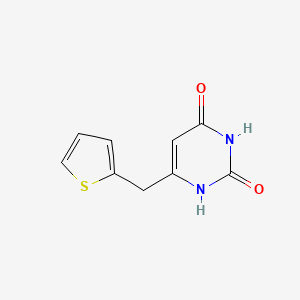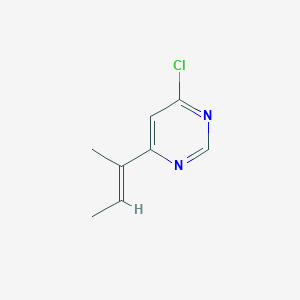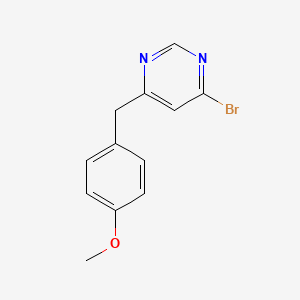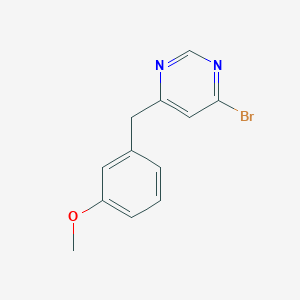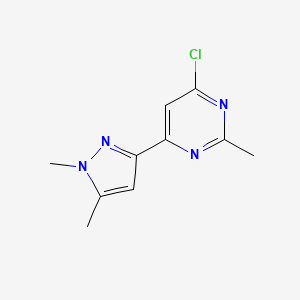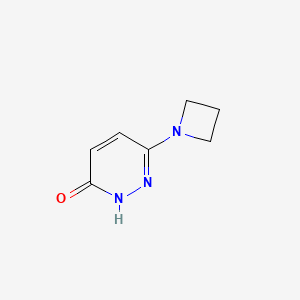
6-(Azetidin-1-yl)pyridazin-3-ol
Descripción general
Descripción
“6-(Azetidin-1-yl)pyridazin-3-ol” is a chemical compound with the molecular formula C7H9N3O and a molecular weight of 151.17 g/mol . It is used for research purposes.
Molecular Structure Analysis
The InChI code for “6-(Azetidin-1-yl)pyridazin-3-ol” is 1S/C7H9N3O/c11-7-2-1-6(9-10-7)5-3-8-4-5/h1-2,5,8H,3-4H2,(H,10,11) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación
Novel Antioxidants Design
Research focusing on the design, synthesis, and biological evaluation of novel heterocyclic compounds, including pyridazinone derivatives, underscores the pursuit of high-efficiency antioxidants. These studies employ 2D-QSAR modeling and molecular docking to elucidate the antioxidant potential and mechanism of action against specific reactive oxygen species. For instance, Aziz et al. (2021) explored the antioxidant activity of indole-based heterocycles, highlighting the promising role these compounds can play in medicinal chemistry for the development of superior antioxidant lead compounds (Aziz et al., 2021).
Antibacterial Activity
The structural modification of nitrogen-carbon-linked oxazolidinone derivatives has been investigated to expand the spectrum of antibacterial activity, including against Gram-negative organisms. This research emphasizes the critical role of heterocyclic scaffolds in developing new antibiotics with broad-spectrum activity. Genin et al. (2000) demonstrated that substituents on the azole moieties significantly impact the antibacterial efficacy, underscoring the importance of molecular design in pharmaceutical chemistry (Genin et al., 2000).
Anticancer Activity
The synthesis of azo dyes incorporating pyridone and dihydropyrimidinone moieties, and their characterization through experimental and theoretical methods, including DFT studies, sheds light on their potential as anticancer agents. Tadić et al. (2021) explored the cytotoxic effects of these compounds on various cancer cell lines, highlighting the promise of heterocyclic compounds in cancer therapy (Tadić et al., 2021).
Pesticidal Activities
The investigation into substituted pyridine derivatives for their insecticidal, antifungal, and antibacterial properties exemplifies the agrochemical potential of such compounds. Singh et al. (2006) highlighted the significance of pyridinylthiazolylazetidinones in developing new pesticides, indicating the versatility of azetidinone and pyridazine scaffolds in various scientific applications (Singh et al., 2006).
Metabolic Stability and Optimization
The optimization of pyrimidinol antioxidants as mitochondrial protective agents, balancing antioxidant potency with metabolic stability, is crucial in developing therapeutic agents for neurodegenerative and mitochondrial disorders. Chevalier et al. (2016) focused on structural modifications to improve metabolic stability while preserving biological activity, demonstrating the importance of chemical structure in pharmacological efficacy (Chevalier et al., 2016).
Propiedades
IUPAC Name |
3-(azetidin-1-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-7-3-2-6(8-9-7)10-4-1-5-10/h2-3H,1,4-5H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGIUQWSTOACTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Azetidin-1-yl)pyridazin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



